molecular formula C42H56N10O9S B1345610 Tyr-gly-gly-phe-met-arg-phe CAS No. 73024-95-0

Tyr-gly-gly-phe-met-arg-phe

Cat. No. B1345610
CAS RN: 73024-95-0
M. Wt: 877 g/mol
InChI Key: KTQKWSPZOZKAEE-LJADHVKFSA-N
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Description

“Tyr-gly-gly-phe-met-arg-phe” is a peptide sequence. It is an extension of the opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) with two additional amino acids - arginine (Arg) and phenylalanine (Phe) at the C-terminal .


Synthesis Analysis

The synthesis of such peptides often involves solid-phase methods . The precursor protein containing multiple copies of the enkephalins can be released by digestion with trypsin-like enzymes .


Molecular Structure Analysis

The molecular formula of the Met-enkephalin part of the peptide (Tyr-Gly-Gly-Phe-Met) is C27H35N5O7S . The complete molecular structure of the full peptide would need to be determined experimentally or through computational modeling.


Chemical Reactions Analysis

The degradation of similar peptides has been studied extensively. For example, the degradation of the enkephalin-containing octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu by synaptic membranes has been shown to occur primarily via carboxypeptidase activity .


Physical And Chemical Properties Analysis

The average mass of the Met-enkephalin part of the peptide (Tyr-Gly-Gly-Phe-Met) is 573.661 Da . The physical and chemical properties of the full peptide would depend on the specific interactions and structure of the additional amino acids.

Scientific Research Applications

Met-enkephalin-Arg-Phe (MERF): A Comprehensive Analysis of Scientific Research Applications

Pain Perception and Analgesia: Met-enkephalin-Arg-Phe, acting as a strong ligand of the Mu-type opioid receptor OPRM1, plays a significant role in modulating pain perception. Its analgesic properties are comparable to those of opiate drugs, making it a focus of research for developing new pain management therapies .

Stress Response Modulation: The peptide is involved in the body’s response to stress, suggesting potential applications in treating stress-related disorders. Studies have shown that different frequencies of transcutaneous electrical nerve stimulation (TENS) can influence the release of MERF, indicating its role in stress and pain management .

Immunoreactivity and Inflammation: Research indicates that MERF may affect immunoreactivity and inflammation processes. Studies involving human lumbar cerebrospinal fluid (CSF) have explored the effects of TENS on MERF levels, which could lead to new insights into inflammatory diseases and their management .

Neurotransmitter and Neuromodulator Functions: As a neurotransmitter and neuromodulator, MERF is involved in various nervous system functions. Its role extends to cell proliferation and tissue organization during development, highlighting its importance in neurodevelopmental research .

Opioid Receptor Interactions: MERF’s interaction with opioid receptors is not limited to analgesia; it also has implications for understanding addiction and developing treatments for opioid dependence. The peptide’s binding affinity to these receptors is a key area of study .

Antinociceptive Effects: Beyond its analgesic properties, MERF induces antinociception, which is the suppression of pain without affecting consciousness. This effect has been observed in various animal models, providing a basis for further research into pain modulation .

Gastrointestinal and Respiratory System Regulation: The compound has been shown to inhibit contractions in the guinea pig ileum and mouse vas deferens, suggesting potential applications in regulating gastrointestinal motility. Additionally, its anti-tussive action points to possible uses in respiratory system management .

Mechanism of Action

The Met-enkephalin part of the peptide is known to exhibit opioid activity, inhibiting tumor growth via binding to the opioid receptor . The mechanism of action of the full peptide would likely involve similar opioid receptor interactions, but may also have additional effects due to the extended sequence.

Future Directions

Future research could focus on further elucidating the specific biological activities of this peptide, including its potential roles in pain signaling, immune response, and tumor growth inhibition . Additionally, the development of synthetic analogs and modifications could enhance its therapeutic potential .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQKWSPZOZKAEE-LJADHVKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N10O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-gly-gly-phe-met-arg-phe

CAS RN

73024-95-0
Record name Enkephalin-met, arg(6)-phe(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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